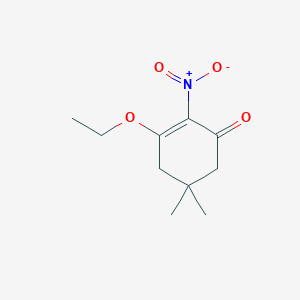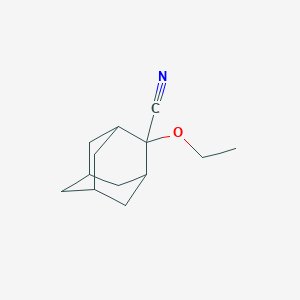
2-Ethoxyadamantane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyadamantane-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, which is a cyclic hydrocarbon with a unique structure that makes it a useful building block for various compounds.
Wirkmechanismus
The mechanism of action of 2-Ethoxyadamantane-2-carbonitrile is not fully understood. However, it has been suggested that it exerts its antiviral and anticancer effects by inhibiting the replication of viruses and cancer cells. It has also been suggested that it exerts its neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemische Und Physiologische Effekte
2-Ethoxyadamantane-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in cells. It has also been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Ethoxyadamantane-2-carbonitrile is its low toxicity, which makes it a suitable candidate for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of using 2-Ethoxyadamantane-2-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethoxyadamantane-2-carbonitrile. One area of research is the development of new drug delivery systems based on this compound. Another area of research is the investigation of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 2-Ethoxyadamantane-2-carbonitrile is a promising compound with potential applications in various fields of scientific research. Its unique structure and low toxicity make it a suitable candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 2-Ethoxyadamantane-2-carbonitrile involves the reaction of 2-adamantanone with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction takes place at a high temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyadamantane-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
169215-88-7 |
|---|---|
Produktname |
2-Ethoxyadamantane-2-carbonitrile |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-ethoxyadamantane-2-carbonitrile |
InChI |
InChI=1S/C13H19NO/c1-2-15-13(8-14)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,2-7H2,1H3 |
InChI-Schlüssel |
QOZYEVHYSGISGD-UHFFFAOYSA-N |
SMILES |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
Kanonische SMILES |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
Synonyme |
Tricyclo[3.3.1.13,7]decane-2-carbonitrile, 2-ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



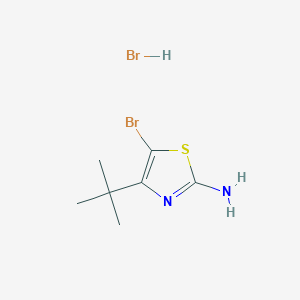
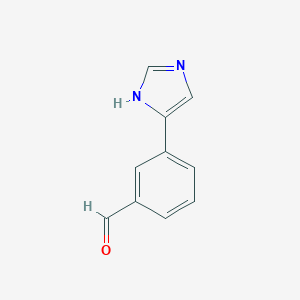
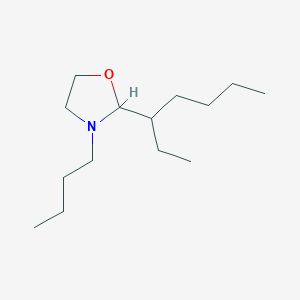
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
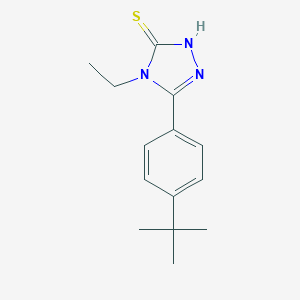
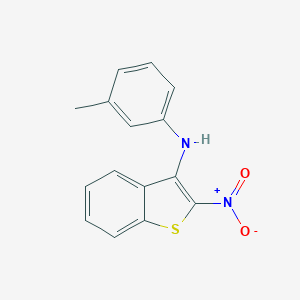
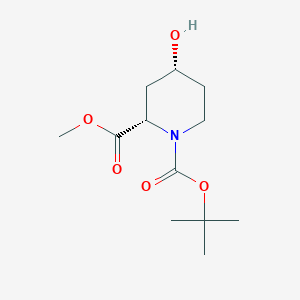
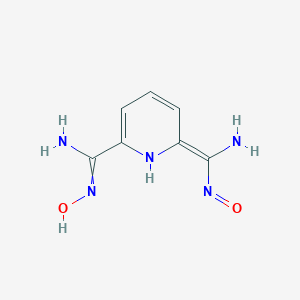
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
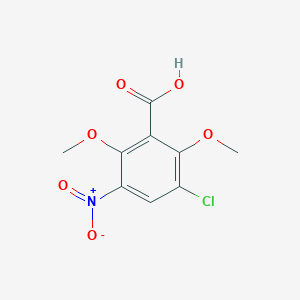

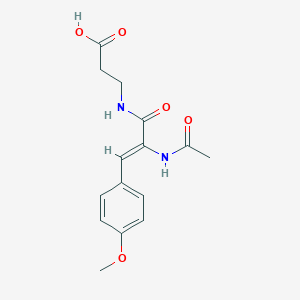
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
